molecular formula C8H17NO B1683749 Valnoctamide CAS No. 4171-13-5

Valnoctamide

Cat. No. B1683749
CAS RN: 4171-13-5
M. Wt: 143.23 g/mol
InChI Key: QRCJOCOSPZMDJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Valnoctamide exhibits stereoselective pharmacokinetics in animals and humans . It is a CNS-active chiral constitutional isomer of valpromide, the corresponding amide of valproic acid .


Molecular Structure Analysis

Valnoctamide is a racemic compound with four stereoisomers . All of these were shown to be more effective than valproic acid in animal models of epilepsy . One of these, (2S,3S)-valnoctamide, was considered to be a good candidate for an anticonvulsant in August 2003 .


Chemical Reactions Analysis

Valnoctamide is known to increase, through inhibition of epoxide hydrolase, the serum levels of carbamazepine-10,11-epoxide, the active metabolite of carbamazepine, sometimes to toxic levels .


Physical And Chemical Properties Analysis

Valnoctamide has a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol . It is a fatty amide .

Scientific Research Applications

Sedative

  • Application Summary : Valnoctamide has been used in France as a sedative-hypnotic since 1964 . It is a structural isomer of valpromide, a valproic acid prodrug .
  • Results or Outcomes : The effectiveness of Valnoctamide as a sedative is well-established, as it has been in use for this purpose since 1964 .

Epilepsy Treatment

  • Application Summary : Valnoctamide has been investigated for use in epilepsy . It is a racemic compound with four stereoisomers, all of which were shown to be more effective than valproic acid in animal models of epilepsy .
  • Results or Outcomes : All four stereoisomers of Valnoctamide were shown to be more effective than valproic acid in animal models of epilepsy .

Neuropathic Pain Treatment

  • Application Summary : Valnoctamide was studied for neuropathic pain in 2005 by Winkler et al., with good results . It had minimal effects on motor coordination and alertness at effective doses, and appeared to be equally effective as gabapentin .
  • Results or Outcomes : Valnoctamide had minimal effects on motor coordination and alertness at effective doses, and appeared to be equally effective as gabapentin .

Treatment of Benzodiazepine-refractory Status Epilepticus

  • Application Summary : Valnoctamide (VCD), a derivative of valproate, suppresses electrographic seizures in animal models of status epilepticus (SE), even when the seizures are resistant to benzodiazepines (BZDs) .
  • Results or Outcomes : Valnoctamide induced a specific, rapid, dose-dependent, and reversible slowing of the decay of miniature inhibitory post-synaptic currents (mIPSCs) in CA1 pyramidal cells . This is similar to the effect of BZDs on mIPSCs, but the effect of VCD persisted in the presence of the BZD-binding site antagonist flumazenil, and was additive to the effect of the BZD, diazepam .

Central Nervous System Depressant

  • Application Summary : Valnoctamide may increase the central nervous system depressant (CNS depressant) activities of Fluoxetine .
  • Results or Outcomes : The effectiveness of Valnoctamide as a CNS depressant is suggested by its potential to increase the CNS depressant activities of Fluoxetine .

Treatment of Mania

  • Application Summary : Valnoctamide has been studied for the prophylaxis of mania . This is particularly significant because it offers a potential alternative to the much more teratogenic valproic acid or its salts .
  • Results or Outcomes : The effectiveness of Valnoctamide for the prophylaxis of mania is suggested by the fact that a clinical trial was started .

Interaction with Fluoxetine

  • Application Summary : Valnoctamide may increase the central nervous system depressant (CNS depressant) activities of Fluoxetine .
  • Results or Outcomes : The effectiveness of Valnoctamide as a CNS depressant is suggested by its potential to increase the CNS depressant activities of Fluoxetine .

Safety And Hazards

There is limited data available on the safety and hazards of Valnoctamide . As in any fire, it is recommended to wear self-contained breathing apparatus pressure-demand (NIOSH approved or equivalent), and full protective gear to prevent contact with skin and eyes .

Future Directions

Valnoctamide has been used in trials studying the treatment of Mania and Schizoaffective Disorder, Manic Type . It has also been studied for use in epilepsy and neuropathic pain .

properties

IUPAC Name

2-ethyl-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJOCOSPZMDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863333
Record name 2-Ethyl-3-methylpentanamide
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valnoctamide

CAS RN

4171-13-5
Record name Valnoctamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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